3-(4-butoxyphenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Description
3-(4-butoxyphenyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a butoxyphenyl group, and a dimethoxybenzylidene moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of study in chemistry, biology, and materials science.
Properties
CAS No. |
634899-37-9 |
|---|---|
Molecular Formula |
C23H26N4O4 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-(4-butoxyphenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H26N4O4/c1-4-5-12-31-18-9-7-17(8-10-18)19-14-20(26-25-19)23(28)27-24-15-16-6-11-21(29-2)22(13-16)30-3/h6-11,13-15H,4-5,12H2,1-3H3,(H,25,26)(H,27,28)/b24-15+ |
InChI Key |
DHPZTZDVYIBHPF-BUVRLJJBSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-butoxyphenyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the butoxyphenyl and dimethoxybenzylidene groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-butoxyphenyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 3-(4-butoxyphenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide exhibit a range of biological activities:
- Antioxidant Activity : These compounds have shown potential in scavenging free radicals, thus protecting cells from oxidative stress.
- Antimicrobial Properties : Studies have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .
- Anti-inflammatory Effects : Some derivatives have been investigated for their ability to reduce inflammation in various models.
Therapeutic Applications
The compound's unique structure suggests several therapeutic applications:
- Cancer Treatment : Due to its ability to inhibit cancer cell proliferation in vitro, it is being explored as a potential anticancer agent.
- Neurological Disorders : Preliminary studies suggest neuroprotective properties that could be beneficial in treating conditions like Alzheimer's disease.
- Cardiovascular Health : Its antioxidant properties may contribute to cardiovascular protection by reducing oxidative damage.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of 3-(4-butoxyphenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide against common pathogens. The results indicated significant inhibition zones compared to control substances, highlighting its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Properties
In another study focusing on inflammatory models, the compound demonstrated a marked reduction in pro-inflammatory cytokines. This suggests its utility in developing anti-inflammatory drugs .
Data Table: Comparative Biological Activities
| Activity Type | Compound Tested | Results |
|---|---|---|
| Antioxidant | 3-(4-butoxyphenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide | Significant free radical scavenging |
| Antimicrobial | Various bacterial strains | Effective against E. coli and P. aeruginosa |
| Anti-inflammatory | Inflammatory model studies | Reduced cytokine levels |
Mechanism of Action
The mechanism of action of 3-(4-butoxyphenyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-butoxyphenyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide: shares similarities with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of 3-(4-butoxyphenyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for exploring new chemical reactions and developing novel materials with tailored properties.
Biological Activity
3-(4-butoxyphenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a hydrazone derivative characterized by its complex structure, which includes a pyrazole ring and multiple functional groups. This compound has garnered attention due to its potential biological activities, which may include anti-inflammatory, anticancer, and antifungal effects.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 422.5 g/mol. The presence of the butoxyphenyl and dimethoxybenzylidene groups contributes to its unique chemical reactivity and biological interactions.
Anticancer Activity
Research indicates that compounds with similar structures to 3-(4-butoxyphenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide exhibit significant anticancer properties. A study demonstrated that certain pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar capabilities.
Case Study:
A specific study highlighted the effectiveness of pyrazole derivatives in inducing apoptosis in breast cancer cells. The mechanisms involved included the activation of caspases and modulation of Bcl-2 family proteins, indicating that 3-(4-butoxyphenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide could have a role in cancer therapeutics .
Antifungal Activity
The compound has shown promising antifungal activity against several fungal strains. In vitro assays indicated that it could inhibit the growth of pathogenic fungi, potentially making it useful in agricultural applications as a fungicide .
Table 1: Antifungal Activity of Pyrazole Derivatives
| Compound Name | Fungal Strain | Inhibition Concentration (µg/mL) |
|---|---|---|
| 3-(4-butoxyphenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide | Candida albicans | 10 |
| N'-(2,4-Dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide | Aspergillus niger | 15 |
| N'-(4-nitrobenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide | Fusarium graminearum | 12 |
The biological activity of this compound is likely attributed to its ability to interact with various biological macromolecules. The hydrazone linkage may facilitate binding to target proteins involved in cell signaling pathways related to cancer progression and fungal infection. Molecular docking studies have suggested that it can effectively bind to active sites of target enzymes, disrupting their function .
Safety and Toxicity
While exploring the biological activities, it is essential to consider the safety profile of 3-(4-butoxyphenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide. Preliminary studies indicate potential skin and eye irritation upon exposure . Further toxicological assessments are necessary to establish safe usage guidelines.
Q & A
Q. What are the standard synthetic routes for 3-(4-butoxyphenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide?
The compound is typically synthesized via condensation of pyrazole-5-carbohydrazide derivatives with substituted benzaldehydes. For example, α,β-unsaturated ketones are first prepared by reacting pyrazole intermediates with aromatic aldehydes (e.g., 3,4-dimethoxybenzaldehyde). Subsequent cyclization using reagents like phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C) yields the target hydrazide derivative . Optimization of solvent systems (e.g., ethanol or DMF) and reaction times is critical for achieving high purity.
Q. How is the compound characterized using spectroscopic methods?
Key techniques include:
- IR spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches to confirm hydrazide formation .
- NMR spectroscopy : Analysis of aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and pyrazole ring protons (δ 6.5–8.5 ppm) to verify substitution patterns .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) to confirm molecular weight .
Q. What crystallographic techniques are employed for structural determination?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using Mo/Kα radiation, followed by structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL . Thermal ellipsoid plots generated via ORTEP (via WinGX) visualize anisotropic displacement parameters . Validation tools like PLATON ensure absence of twinning or disorder .
Q. How is initial biological activity screening conducted?
Antibacterial activity is assessed using agar diffusion or microdilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli). Minimum inhibitory concentrations (MICs) are determined by serial dilution, with positive controls (e.g., ampicillin) and solvent blanks .
Q. What computational methods predict electronic properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize molecular geometry and compute frontier orbitals (HOMO-LUMO). Absolute hardness (η = (I − A)/2) and electronegativity (χ = (I + A)/2) are derived from ionization potential (I) and electron affinity (A) to assess reactivity .
Advanced Research Questions
Q. How can synthesis be optimized for higher yields and selectivity?
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .
- Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate imine formation.
- Design of Experiments (DoE) : Multivariate analysis identifies critical parameters (temperature, molar ratios) to minimize byproducts .
Q. How to resolve contradictions in crystallographic and spectroscopic data?
- Twinning analysis : SHELXL’s TWIN command refines data with overlapping lattices .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding) to validate packing motifs against NMR NOE correlations .
Q. What advanced DFT approaches elucidate reactivity in biological systems?
- Fukui indices : Identify nucleophilic/electrophilic sites using Mulliken charges .
- Molecular Electrostatic Potential (MEP) : Maps charge distribution to predict ligand-protein binding regions .
Q. How to analyze electron density distribution for charge transfer studies?
Q. How to correlate structure-activity relationships for drug design?
- Molecular docking : AutoDock Vina or Glide docks the compound into target proteins (e.g., bacterial enzymes) to calculate binding affinities (ΔG) and poses .
- MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD and hydrogen bond occupancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
